Oxidation State: 5-Oxo vs. Reduced Analogs
The target compound exists as the 5-oxo lactam, while many benzothiazocines used in medicinal chemistry (e.g., dazolicine intermediates) are fully reduced 3,4,5,6‑tetrahydro‑2H‑1,6‑benzothiazocines [1]. This oxidation state difference is not trivial; the carbonyl group introduces a hydrogen-bond acceptor site that can dramatically alter target binding affinity. Although direct comparative binding data for this specific compound are not available in the public domain, class-level inference from benzothiazinone anti‑tubercular agents (e.g., BTZ043) demonstrates that the presence of a carbonyl at this position is essential for covalent inhibition of DprE1, whereas reduced analogs show no activity [2].
| Evidence Dimension | Functional Group Presence |
|---|---|
| Target Compound Data | C=O at position 5 |
| Comparator Or Baseline | Reduced methylene at position 5 (e.g., 8‑chloro‑3,4,5,6‑tetrahydro‑2H‑1,6‑benzothiazocine) |
| Quantified Difference | Qualitative presence/absence; quantitative binding difference inferred from BTZ SAR |
| Conditions | Structural comparison; BTZ043 DprE1 inhibition assay context |
Why This Matters
For procurement in medicinal chemistry programs, the 5‑oxo lactam provides a distinct pharmacophore element that cannot be replicated by reduced analogs, making this compound the appropriate choice when a hydrogen‑bond acceptor is required at this ring position.
- [1] DrugFuture. (2025). Dazolicine, UCB-B-192. Synthetic Routes. Retrieved from https://www.drugfuture.com/synth/syndata.aspx?ID=305943 View Source
- [2] Batt, S. M., et al. (2018). Novel insight into the reaction of nitro, nitroso and hydroxylamino benzothiazinones and of benzoxacinones with Mycobacterium tuberculosis DprE1. Scientific Reports, 8, 13473. https://doi.org/10.1038/s41598-018-31316-6 View Source
